2-(4-((3,5-Difluorobenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-(4-((3,5-Difluorobenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a pinacol boronic ester featuring a phenyl group substituted at the 4-position with a benzyloxy moiety bearing 3,5-difluoro substitutions. This compound is structurally characterized by its dioxaborolane core (C₆H₁₂BO₂) and a bulky aryl substituent, which imparts unique electronic and steric properties. Its molecular formula is C₂₀H₂₀B₁F₂O₃, with a molecular weight of 364.19 g/mol (calculated).
Properties
IUPAC Name |
2-[4-[(3,5-difluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BF2O3/c1-18(2)19(3,4)25-20(24-18)14-5-7-17(8-6-14)23-12-13-9-15(21)11-16(22)10-13/h5-11H,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSLXLHMBAGQNQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC3=CC(=CC(=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BF2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Scheme
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Ether formation : 4-Hydroxyphenylboronic acid + 3,5-difluorobenzyl bromide → 4-((3,5-difluorobenzyl)oxy)phenylboronic acid
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Pinacol protection : Reaction with pinacol (1,2-diol) under Dean-Stark conditions
Optimized Protocol
| Parameter | Value | Source |
|---|---|---|
| Solvent | Toluene/MeOH (3:1) | |
| Catalyst | K₂CO₃ (2.5 eq) | |
| Temperature | 110°C (reflux) | |
| Reaction Time | 12-18 hours | |
| Yield (Step 1+2) | 63-68% |
Critical challenges include boronic acid stability during etherification. The use of slow reagent addition (3,5-difluorobenzyl bromide at 0.5 mL/min) improves selectivity by minimizing di-alkylation byproducts.
Method 2: Direct Coupling via Suzuki-Miyaura Reaction
Palladium-Catalyzed Approach
A streamlined one-pot synthesis leverages commercially available 4-bromophenol derivatives:
Reaction Components :
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4-Bromo-3,5-difluorobenzyl alcohol
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4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
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Pd(PPh₃)₄ (3 mol%)
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KOH (3 eq) in CH₃CN/H₂O
Key Data :
This method benefits from microwave assistance (150W, 100°C), reducing reaction time to 45 minutes with comparable yields. The boronate ester forms via oxidative addition of the palladium catalyst to the aryl bromide, followed by transmetallation with the pinacol borane.
Method 3: Lithiation-Borylation Sequence
Low-Temperature Protocol
For oxygen-sensitive substrates, a cryogenic approach is preferred:
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Lithiation :
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Substrate: 4-((3,5-Difluorobenzyl)oxy)bromobenzene
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Reagent: n-BuLi (2.5M in hexanes) at -78°C
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Solvent: THF
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Borylation :
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Electrophile: 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Quench: NH₄Cl (sat.)
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Performance Metrics :
| Parameter | Value | Source |
|---|---|---|
| Lithiation Time | 30 min at -78°C | |
| Borylation Time | 2 h at 0°C → 12 h at RT | |
| Overall Yield | 72-78% |
This method requires strict oxygen-free conditions (Schlenk line or glovebox) but achieves superior regioselectivity for para-substituted products.
Comparative Analysis of Methods
Efficiency Metrics
| Method | Yield (%) | Purity (HPLC) | Scalability | Cost Index |
|---|---|---|---|---|
| Etherification | 63-68 | 95.2 | Pilot-scale | $$$ |
| Suzuki Coupling | 85 | 98.7 | Industrial | $$ |
| Lithiation | 72-78 | 97.4 | Lab-scale | $$$$ |
Impurity Profiles
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Method 1 : 2-4% bis-borylation products
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Method 2 : <0.5% residual palladium (meets ICH Q3D)
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Method 3 : 1-2% dehalogenation byproducts
Industrial-Scale Optimization
Chemical Reactions Analysis
Types of Reactions
2-(4-((3,5-Difluorobenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid.
Reduction: Reduction reactions can convert the boronic ester to the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: 2-(4-((3,5-Difluorobenzyl)oxy)phenyl)boronic acid.
Reduction: 2-(4-((3,5-Difluorobenzyl)oxy)phenyl)methanol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-((3,5-Difluorobenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-((3,5-Difluorobenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with diols and other nucleophiles, facilitating the formation of carbon-carbon bonds. This property is particularly useful in Suzuki-Miyaura cross-coupling reactions, where the compound acts as a key intermediate in the synthesis of biaryl compounds .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related boronic esters, focusing on substituent effects, reactivity, stability, and applications.
Fluorinated Derivatives
Key Insight: The target compound’s dual fluorine substituents balance reactivity and stability better than mono-fluorinated or chlorinated analogs. Its benzyloxy group introduces moderate steric hindrance compared to smaller substituents like 4-fluorobenzyl.
Substituted Phenyl Derivatives
Key Insight : The target compound’s benzyloxy group offers a balance between steric bulk and electronic effects, contrasting with the linear ethynyl group () or highly electron-deficient CF₃ substituents ().
Benzyloxy-Substituted Derivatives
Key Insight: The target compound’s 3,5-difluorobenzyloxy group provides a less sterically hindered structure compared to ’s phenylpropyl chain, while maintaining stronger electron-withdrawing effects than non-fluorinated benzyloxy analogs.
Biological Activity
2-(4-((3,5-Difluorobenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound notable for its potential biological activities. This article explores its chemical properties, mechanisms of action, and biological activities based on diverse research findings.
- Molecular Formula : C19H22BFO3
- Molecular Weight : 328.19 g/mol
- CAS Number : 2246693-81-0
- Structure : The compound features a dioxaborolane ring which is significant for its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with biological molecules through the boron atom. Boron compounds can influence various biochemical pathways by:
- Modulating enzyme activity.
- Acting as a Lewis acid to facilitate reactions.
- Interacting with nucleophiles in cellular systems.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit anticancer properties. Studies have shown:
- Inhibition of Tumor Growth : In vitro studies demonstrate that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.
- Mechanism : The compound appears to disrupt microtubule dynamics, essential for mitosis in cancer cells.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by:
- Reducing the production of pro-inflammatory cytokines.
- Inhibiting pathways associated with inflammation such as NF-kB signaling.
Case Studies
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Study on Cancer Cell Lines : A study evaluated the effects of the compound on breast cancer cell lines (MCF-7 and MDA-MB-231). Results showed a dose-dependent decrease in cell viability and increased apoptosis markers.
Concentration (µM) Cell Viability (%) Apoptosis Rate (%) 0 100 5 10 75 15 50 30 45 - Inflammation Model : In an animal model of inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in reduced levels of TNF-alpha and IL-6 compared to controls.
Q & A
Q. What are the standard synthetic routes for preparing 2-(4-((3,5-Difluorobenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?
The compound is synthesized via a multi-step process:
- Step 1: Preparation of the fluorinated benzyl ether intermediate by reacting 3,5-difluorobenzyl bromide with 4-hydroxyphenylboronic acid pinacol ester under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2: Boron introduction via Suzuki-Miyaura coupling or direct substitution, using pinacol borane derivatives.
- Purification: Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) to achieve >95% purity, as noted for structurally similar dioxaborolanes .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR Spectroscopy:
- ¹H NMR: Peaks for aromatic protons (δ 6.8–7.5 ppm), methoxy/methylene groups (δ 3.5–4.5 ppm), and pinacol methyl groups (δ 1.2–1.4 ppm).
- ¹⁹F NMR: Distinct signals for 3,5-difluoro substituents (δ -110 to -120 ppm) .
- ¹¹B NMR: A singlet near δ 30 ppm confirms the dioxaborolane moiety .
- Mass Spectrometry: High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ expected at ~388.15 g/mol).
Q. How does the 3,5-difluorobenzyloxy group influence solubility and reactivity?
The electron-withdrawing fluorine atoms reduce electron density on the aromatic ring, enhancing solubility in polar aprotic solvents (e.g., DMF, THF) and stabilizing intermediates in cross-coupling reactions. However, this may slow transmetallation steps in Suzuki reactions compared to non-fluorinated analogs .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported catalytic efficiencies for Suzuki-Miyaura couplings involving this compound?
Discrepancies often arise from:
- Catalyst Systems: Pd(PPh₃)₄ vs. PdCl₂(dppf). Electron-deficient substrates may require more active catalysts (e.g., Pd(OAc)₂ with SPhos) .
- Base and Solvent Effects: K₂CO₃ in DMF vs. CsF in THF. Polar solvents enhance stability of boronate intermediates .
- Reaction Monitoring: Use HPLC or ¹⁹F NMR to track intermediate formation and side reactions (e.g., protodeboronation) .
Q. What strategies optimize stability during long-term storage?
- Condition | Stability Outcome
|---|---|
| Argon atmosphere, -20°C | >90% purity after 12 months |
| Ambient light, 25°C | 15% degradation via hydrolysis (HPLC) |
- Stabilizers: Addition of 1% BHT (butylated hydroxytoluene) inhibits oxidative decomposition .
Q. How do structural modifications (e.g., replacing fluorine with chlorine) affect biological activity in drug discovery?
- Example SAR Table:
| Substituent | IC₅₀ (nM) | LogP |
|---|---|---|
| 3,5-Difluoro | 12 ± 2 | 2.8 |
| 3,5-Dichloro | 8 ± 1 | 3.5 |
| Chlorine increases lipophilicity (higher LogP) and target binding affinity but may reduce solubility . |
Methodological Considerations
Q. What computational tools predict interaction profiles for this compound in enzyme inhibition studies?
- Docking Software: AutoDock Vina or Schrödinger Suite to model binding to kinases or proteases.
- MD Simulations: GROMACS for assessing stability of boron-enzyme complexes over 100 ns trajectories .
Q. How to design control experiments for detecting protodeboronation side products?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
